ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate
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Overview
Description
Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives can bind with high affinity to multiple receptors . These compounds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
It’s known that the anticancer activity of 1,2,4-triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .
Biochemical Pathways
1,2,4-triazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics .
Result of Action
It’s known that 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
Action Environment
The structure of 1,2,4-triazole derivatives can be influenced by the environment, which can further affect their inhibitory activity .
Biochemical Analysis
Biochemical Properties
It is known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Mechanism
It is known that triazole compounds can interact with the catalytic domain of certain enzymes, potentially providing new insights for developing these compounds as potential therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Esterification: The triazole derivative is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Hydrolysis using sodium hydroxide in water.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antifungal, antibacterial, and anticancer activities.
Agriculture: The compound can be used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is used in the synthesis of polymers and materials with specific properties such as conductivity and thermal stability.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.
1,2,4-Triazole Derivatives: Similar to ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate but with different substituents on the triazole ring.
Uniqueness
This compound is unique due to its specific ester linkage and phenyl substitution, which confer distinct chemical and biological properties compared to other triazole derivatives .
Properties
IUPAC Name |
ethyl 2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-17-11(16)8-18-12-13-9-15(14-12)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYNJPNVAKFTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NN(C=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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